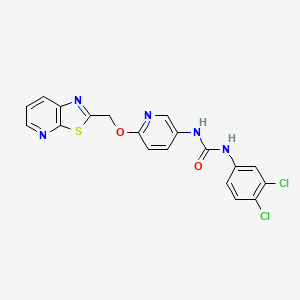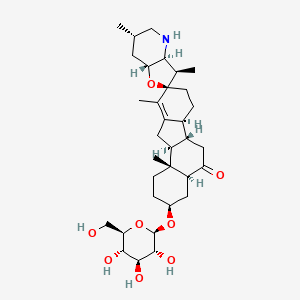
Peimisine 3-O-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peimisine 3-O- is a naturally occurring isosteroidal alkaloid found in the bulbs of various Fritillaria species, particularly Fritillaria thunbergii. This compound is known for its medicinal properties, including anti-inflammatory, anti-tumor, and antihypertensive activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Peimisine 3-O- can be extracted from the bulbs of Fritillaria thunbergii using supercritical fluid extraction (SFE). The optimal conditions for SFE include a temperature of 60.4°C, a pressure of 26.5 MPa, and the use of 89.3% ethanol as the solvent. This method yields approximately 0.5 mg/g of peimisine .
Industrial Production Methods
Industrial production of peimisine 3-O- primarily relies on the extraction from natural sources due to the complexity of its chemical structure. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quantification .
Chemical Reactions Analysis
Types of Reactions
Peimisine 3-O- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are typical, using reagents like halogens (chlorine, bromine) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced alkaloid derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Peimisine 3-O- has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of isosteroidal alkaloids.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Studied for its potential therapeutic effects in treating inflammatory diseases, tumors, and hypertension.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
Peimisine 3-O- exerts its effects through multiple mechanisms:
Anti-inflammatory: Inhibits the Jak-Stat signaling pathway, reducing the production of inflammatory cytokines.
Anti-tumor: Induces apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Antihypertensive: Acts as an angiotensin-converting enzyme (ACE) inhibitor, reducing blood pressure
Comparison with Similar Compounds
Peimisine 3-O- is unique among isosteroidal alkaloids due to its specific structural features and biological activities. Similar compounds include:
Peimine: Another isosteroidal alkaloid with similar anti-inflammatory and anti-tumor properties.
Peiminine: Known for its expectorant and antitussive effects.
Imperialine: Exhibits anti-asthmatic and anti-tussive activities
Properties
Molecular Formula |
C33H51NO8 |
|---|---|
Molecular Weight |
589.8 g/mol |
IUPAC Name |
(3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one |
InChI |
InChI=1S/C33H51NO8/c1-15-9-25-27(34-13-15)17(3)33(42-25)8-6-19-20(16(33)2)11-22-21(19)12-24(36)23-10-18(5-7-32(22,23)4)40-31-30(39)29(38)28(37)26(14-35)41-31/h15,17-19,21-23,25-31,34-35,37-39H,5-14H2,1-4H3/t15-,17+,18-,19+,21-,22-,23+,25+,26+,27-,28+,29-,30+,31+,32+,33-/m0/s1 |
InChI Key |
RWOALAPPNNQOSF-IGAKVBSESA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC(=O)[C@H]6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)NC1 |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC(=O)C6CC(CCC6(C5CC4=C3C)C)OC7C(C(C(C(O7)CO)O)O)O)C)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


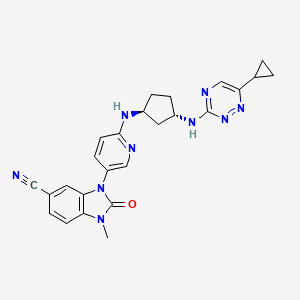
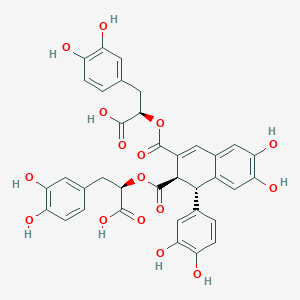
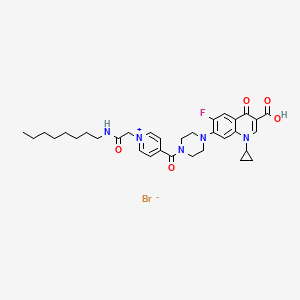
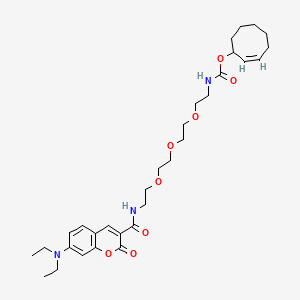
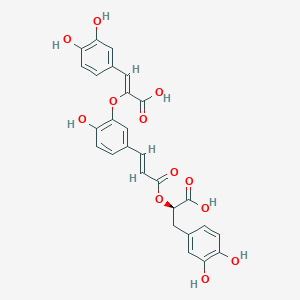
![4-[2-(2-Chloro-3-methylpyridin-4-yl)ethynyl]-5-methyl-1-pyridin-3-ylimidazole-2-carboxamide](/img/structure/B12373152.png)

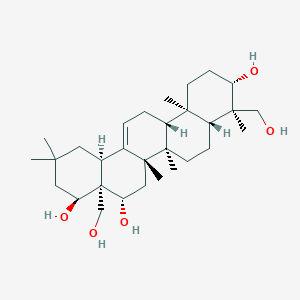
![2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one](/img/structure/B12373182.png)
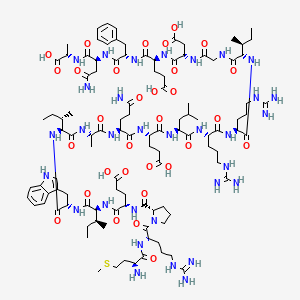
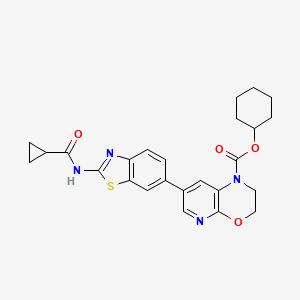
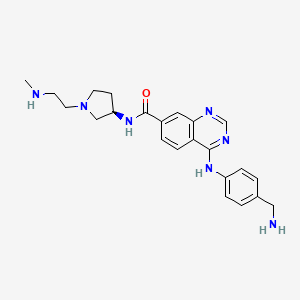
![ethyl 4-methyl-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazole-5-carboxylate](/img/structure/B12373220.png)
